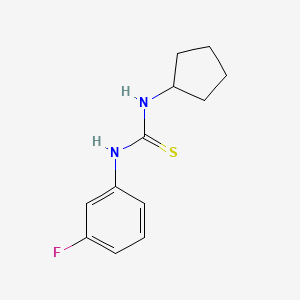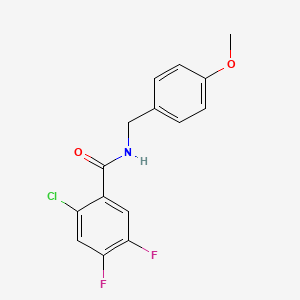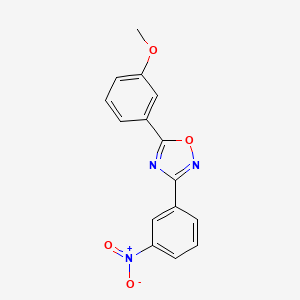![molecular formula C16H13F3N2OS B5772752 4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)
4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide (also known as BAY 43-9006 or Sorafenib) is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of BAY 43-9006 involves inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, BAY 43-9006 inhibits the RAF/MEK/ERK pathway, which is commonly activated in cancer cells. In addition, BAY 43-9006 inhibits the VEGFR and PDGFR pathways, which are involved in angiogenesis and tumor growth. By inhibiting these pathways, BAY 43-9006 is able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, BAY 43-9006 has been shown to inhibit angiogenesis and reduce inflammation. It has also been shown to have effects on glucose metabolism and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BAY 43-9006 is that it has been extensively studied and has a well-understood mechanism of action. In addition, it has been shown to have activity against a variety of cancer types. However, one limitation of BAY 43-9006 is that it can have off-target effects, which can limit its usefulness in certain situations.
Direcciones Futuras
There are several future directions for research on BAY 43-9006. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its off-target effects. Another area of research is the identification of biomarkers that can predict response to BAY 43-9006, which could help to personalize treatment for cancer patients. Finally, there is ongoing research on the use of BAY 43-9006 in combination with other cancer drugs, which could improve its effectiveness and reduce the risk of resistance.
Métodos De Síntesis
The synthesis of BAY 43-9006 involves several steps, starting with the reaction between 4-methylbenzoyl chloride and thiosemicarbazide. The resulting product is then reacted with 2-(trifluoromethyl)aniline to form the final compound. The synthesis of BAY 43-9006 is relatively straightforward and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In addition, BAY 43-9006 has been studied for its potential use in combination therapy with other cancer drugs.
Propiedades
IUPAC Name |
4-methyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c1-10-6-8-11(9-7-10)14(22)21-15(23)20-13-5-3-2-4-12(13)16(17,18)19/h2-9H,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRWUXTTZJJLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)

![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)

![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)
